O-(4-bromobenzoyl)hydroxylamine
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Overview
Description
O-(4-bromobenzoyl)hydroxylamine is a compound that belongs to the class of O-benzoylhydroxylamines. These compounds are known for their versatility as electrophilic aminating agents, particularly in transition metal-catalyzed C–N bond-forming reactions . The presence of the bromine atom in the para position of the benzoyl group adds unique reactivity and properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-bromobenzoyl)hydroxylamine typically involves the reaction of 4-bromobenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O-(4-bromobenzoyl)hydroxylamine undergoes various types of chemical reactions, including:
Electrophilic Amination: This compound is widely used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Substitution Reactions: The bromine atom in the para position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper complexes.
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Major Products Formed
Aminated Products: The primary products formed from electrophilic amination reactions are various amines and amides.
Substituted Derivatives: Substitution reactions yield a range of derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-bromobenzoyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(4-bromobenzoyl)hydroxylamine primarily involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or anilines, to form C–N bonds. This process often involves the formation of a transition metal complex, followed by oxidative addition and reductive elimination steps . The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
O-benzoylhydroxylamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
O-(4-chlorobenzoyl)hydroxylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
O-(4-methylbenzoyl)hydroxylamine: Contains a methyl group, which affects its steric and electronic properties.
Uniqueness
O-(4-bromobenzoyl)hydroxylamine is unique due to the presence of the bromine atom, which enhances its reactivity in electrophilic amination and substitution reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
CAS No. |
872851-34-8 |
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Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216.03 g/mol |
IUPAC Name |
amino 4-bromobenzoate |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2 |
InChI Key |
DTRCYRNQPGAEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)Br |
Origin of Product |
United States |
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